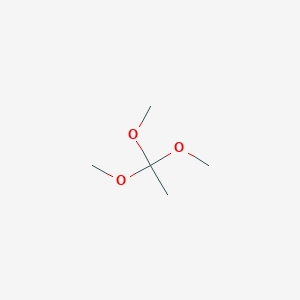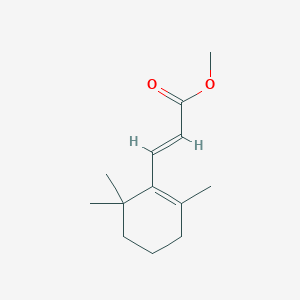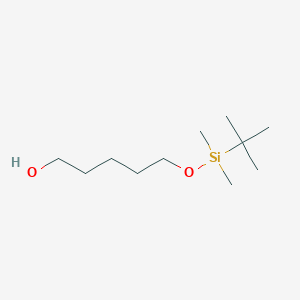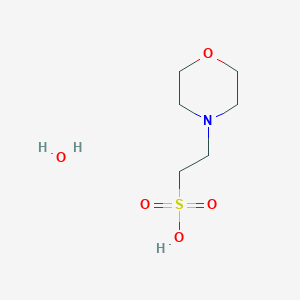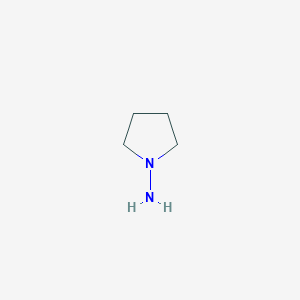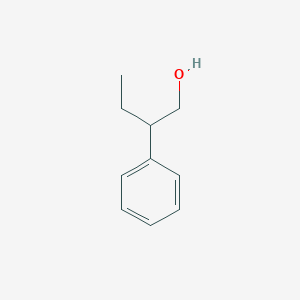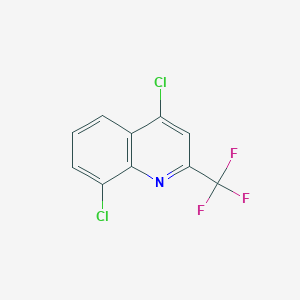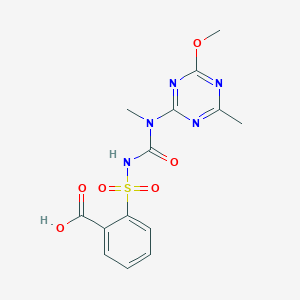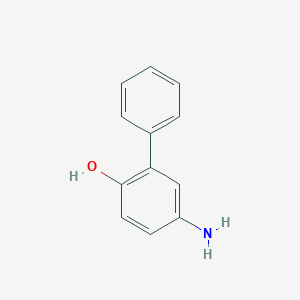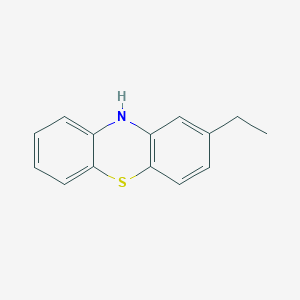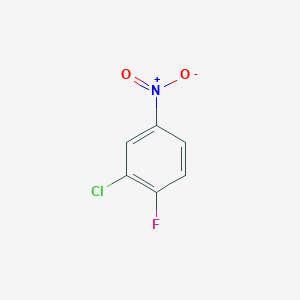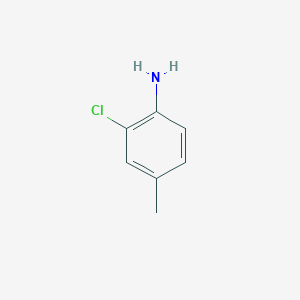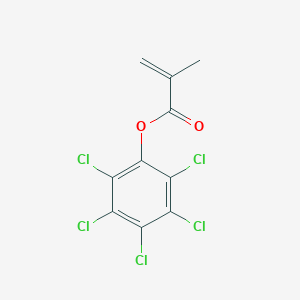![molecular formula C9H10ClNO B104797 2-Chloro-1-[2-(methylamino)phenyl]ethanone CAS No. 16063-20-0](/img/structure/B104797.png)
2-Chloro-1-[2-(methylamino)phenyl]ethanone
Descripción general
Descripción
2-Chloro-1-[2-(methylamino)phenyl]ethanone, also known as ketamine, is a widely used anesthetic drug in both humans and animals. It was first synthesized in 1962 and has since been used for a variety of medical purposes. In recent years, it has gained attention for its potential use in treating depression and other mental health disorders.
Mecanismo De Acción
Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating mood, pain, and cognition. This blockade results in an increase in the levels of certain neurotransmitters, such as glutamate and dopamine, which can lead to a rapid improvement in mood and a reduction in pain.
Efectos Bioquímicos Y Fisiológicos
Ketamine has been shown to have a variety of biochemical and physiological effects. It can cause an increase in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause hallucinations and dissociative effects, which have led to its use as a recreational drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ketamine has several advantages for use in laboratory experiments. It is relatively easy to administer and has a rapid onset of action, which allows for quick measurements of its effects. However, it also has limitations, such as its potential for abuse and its side effects, which can complicate experimental design.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-[2-(methylamino)phenyl]ethanone. One area of interest is its potential use in treating depression and other mental health disorders. Researchers are also exploring its potential for use in treating chronic pain and addiction. In addition, there is ongoing research into the mechanisms of action of 2-Chloro-1-[2-(methylamino)phenyl]ethanone and its effects on the brain and body.
In conclusion, 2-Chloro-1-[2-(methylamino)phenyl]ethanone, or 2-Chloro-1-[2-(methylamino)phenyl]ethanone, is a widely used anesthetic drug with potential applications in treating depression, chronic pain, addiction, and other mental health disorders. Its mechanism of action involves blocking the NMDA receptor in the brain, leading to an increase in certain neurotransmitters and rapid improvements in mood and pain. While it has several advantages for use in laboratory experiments, it also has limitations and potential for abuse. Ongoing research is exploring its potential uses and mechanisms of action.
Aplicaciones Científicas De Investigación
Ketamine has been extensively studied for its use as an anesthetic in both humans and animals. It has also been researched for its potential use in treating depression, anxiety, and other mental health disorders. In addition, it has shown promise in treating chronic pain, addiction, and post-traumatic stress disorder (PTSD).
Propiedades
Número CAS |
16063-20-0 |
|---|---|
Nombre del producto |
2-Chloro-1-[2-(methylamino)phenyl]ethanone |
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
2-chloro-1-[2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-11-8-5-3-2-4-7(8)9(12)6-10/h2-5,11H,6H2,1H3 |
Clave InChI |
XROLSOVOGKFCFQ-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC=C1C(=O)CCl |
SMILES canónico |
CNC1=CC=CC=C1C(=O)CCl |
Sinónimos |
Ethanone, 2-chloro-1-[2-(methylamino)phenyl]- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

